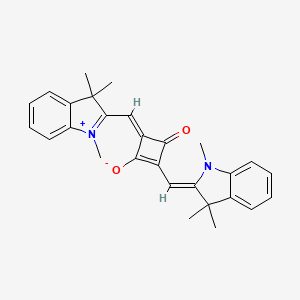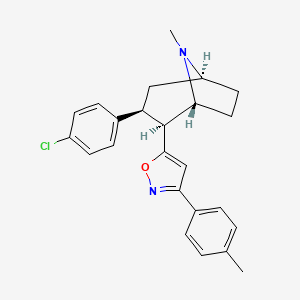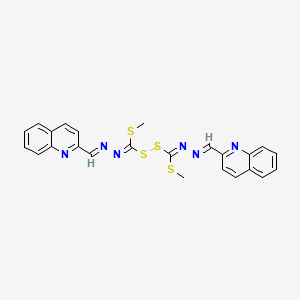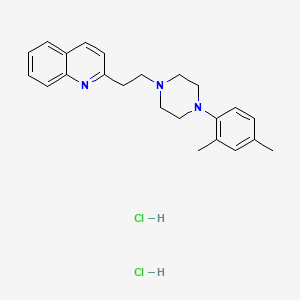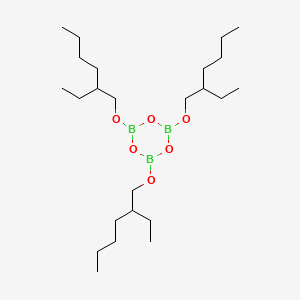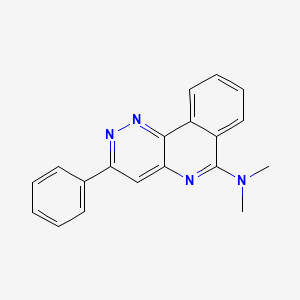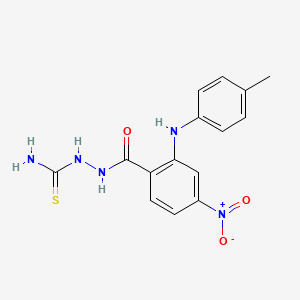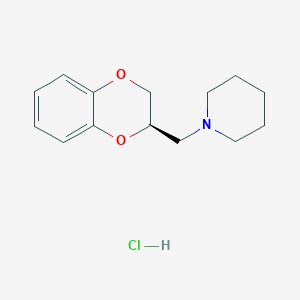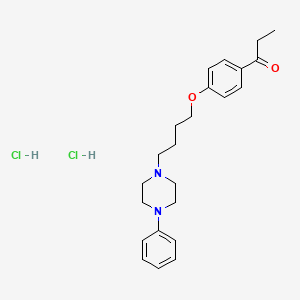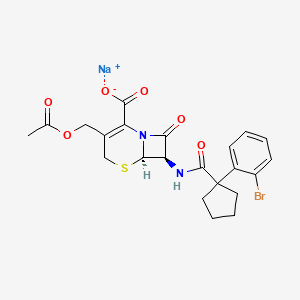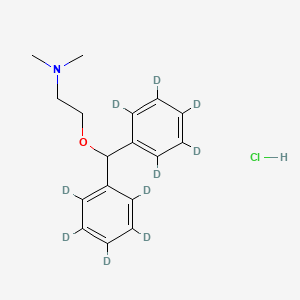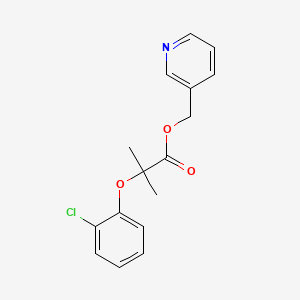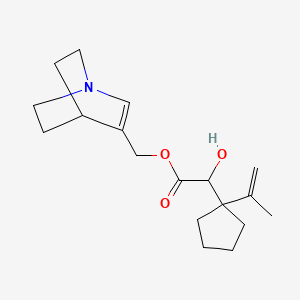
Cyclopentaneglycolic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Azabicyclo(222)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate is a complex organic compound with a unique structure that includes a bicyclic azabicyclo octene ring, a cyclopentyl group, and an isopropenyl glycolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate typically involves multiple steps, including the formation of the azabicyclo octene ring, the introduction of the cyclopentyl group, and the addition of the isopropenyl glycolate moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate involves its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate include:
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
Allylamine: An organic compound with the formula C3H5NH2, used in various industrial applications.
2-Pyrrolidone: An organic compound consisting of a 5-membered lactam, used in various industrial processes.
Uniqueness
What sets 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate apart from these similar compounds is its unique structure, which combines a bicyclic azabicyclo octene ring with a cyclopentyl group and an isopropenyl glycolate moiety. This unique combination of structural features may confer specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Número CAS |
93101-77-0 |
|---|---|
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-2-(1-prop-1-en-2-ylcyclopentyl)acetate |
InChI |
InChI=1S/C18H27NO3/c1-13(2)18(7-3-4-8-18)16(20)17(21)22-12-15-11-19-9-5-14(15)6-10-19/h11,14,16,20H,1,3-10,12H2,2H3 |
Clave InChI |
LONKCHBENQUWPE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1(CCCC1)C(C(=O)OCC2=CN3CCC2CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


